molecular formula C13H16N2O2 B2678663 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1436327-27-3

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2678663
CAS No.: 1436327-27-3
M. Wt: 232.283
InChI Key: HGJBDKPKXTYWMW-UHFFFAOYSA-N
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Description

4-(Bicyclo[221]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde with morpholine and a cyanide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with allosteric sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Shares the bicyclic structure but lacks the morpholine and carbonyl groups.

    5-Norbornene-2-carboxaldehyde: Similar bicyclic core with an aldehyde group instead of the carbonitrile and morpholine groups.

Uniqueness

4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile is unique due to the combination of its bicyclic structure with the morpholine and carbonitrile functionalities. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-7-11-8-17-4-3-15(11)13(16)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBDKPKXTYWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2CC3CC2C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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